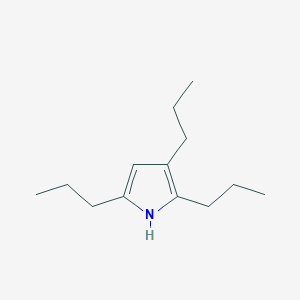

2,3,5-Tripropyl-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H23N |

|---|---|

Molecular Weight |

193.33 g/mol |

IUPAC Name |

2,3,5-tripropyl-1H-pyrrole |

InChI |

InChI=1S/C13H23N/c1-4-7-11-10-12(8-5-2)14-13(11)9-6-3/h10,14H,4-9H2,1-3H3 |

InChI Key |

MZXIFROELVCKRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(N1)CCC)CCC |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,5 Tripropyl 1h Pyrrole and Analogous Trialkylpyrroles

Direct Cyclization Approaches to Trialkylated Pyrrole (B145914) Rings

The direct formation of the pyrrole ring through cyclization reactions represents a fundamental strategy in heterocyclic chemistry. Various classical and modern methods have been adapted and modified to allow for the efficient synthesis of trialkylated pyrroles.

Modified Paal-Knorr Condensations for Substituted Pyrroles

The Paal-Knorr synthesis is a classic and widely utilized method for preparing substituted pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.net The traditional reaction often requires harsh conditions, such as prolonged heating in acidic environments, which can be detrimental to sensitive functional groups. rgmcet.edu.in To circumvent these limitations, numerous modifications have been developed to enhance the efficiency and applicability of the Paal-Knorr synthesis for a broader range of substrates, including those leading to trialkylated pyrroles. rgmcet.edu.in

The general mechanism of the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal upon the attack of the amine on a protonated carbonyl group. Subsequent attack of the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to yield the final pyrrole product. wikipedia.org

Modern modifications focus on the use of various catalysts to promote the condensation under milder conditions. These include both Brønsted and Lewis acids. rgmcet.edu.in For instance, the use of iodine as a catalyst has been shown to facilitate the reaction at room temperature and without a solvent, providing excellent yields for a variety of aliphatic and aromatic systems. rgmcet.edu.in Another efficient method involves the use of magnesium iodide (MgI2) as a catalyst for the Paal-Knorr condensation, which proceeds under mild conditions with high stereoselectivity, particularly for the synthesis of chiral N-substituted pyrroles. sioc-journal.cn Furthermore, greener approaches have been developed, such as performing the reaction in water with a catalytic amount of iron(III) chloride, which allows for the synthesis of N-substituted pyrroles under very mild conditions. organic-chemistry.org Even catalyst- and solvent-free conditions have been successfully applied by simply stirring a 1,4-diketone with an amine at room temperature, yielding the desired pyrrole analogs in excellent yields. rsc.org

Table 1: Comparison of Catalysts in Modified Paal-Knorr Synthesis

| Catalyst | Reaction Conditions | Advantages |

|---|---|---|

| Iodine | Room temperature, solvent-free | Environmentally friendly, high yields |

| Magnesium Iodide | Mild conditions | High stereoselectivity, good for chiral pyrroles |

| Iron(III) Chloride | Water, mild conditions | Green synthesis, good to excellent yields |

| None | Room temperature, solvent-free | Ultimate green conditions, excellent yields |

Advanced Hantzsch Pyrrole Synthesis and its Modifications

The Hantzsch pyrrole synthesis is another cornerstone in the synthesis of substituted pyrroles. The classic Hantzsch synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This method is particularly valuable for producing pyrroles with specific substitution patterns, which are of significant interest in medicinal chemistry. wikipedia.org

The reaction mechanism initiates with the amine attacking the β-ketoester to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. Following a dehydration step to form an imine, an intramolecular nucleophilic attack occurs, leading to the formation of the five-membered ring. The final step involves the elimination of a hydrogen atom and rearrangement of the double bonds to yield the aromatic pyrrole ring. wikipedia.org

Multi-Component Reactions for Highly Substituted Pyrroles

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product that contains substructures from all starting materials. mdpi.com This approach is characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds, making it particularly suitable for the synthesis of highly substituted pyrroles. mdpi.comorientjchem.org

The use of nanoparticles as catalysts has gained significant attention in organic synthesis due to their high surface area-to-volume ratio and unique catalytic properties. sharif.edu Zinc oxide (ZnO) nanoparticles, in particular, have been demonstrated to be effective, inexpensive, and non-toxic catalysts for various organic transformations, including the synthesis of highly substituted pyrroles. sharif.edunih.gov

A one-pot, four-component reaction of aromatic aldehydes, 1,3-dicarbonyl compounds, an amine, and nitromethane (B149229) in the presence of 10 mol% ZnO nanoparticles has been shown to produce highly substituted pyrroles in moderate to good yields. sharif.edusharif.edu The use of ZnO nanoparticles significantly reduces the reaction time and improves the yield compared to using bulk ZnO. sharif.edu The proposed mechanism involves a tandem reaction sequence where the ZnO nanoparticles catalyze the various steps, leading to the final pyrrole product. sharif.edu The reusability of the ZnO nanoparticle catalyst further adds to the green credentials of this methodology. nih.govaip.org

Table 2: Synthesis of Highly Substituted Pyrroles using ZnO Nanoparticles

| Reactants | Catalyst | Conditions | Yield |

|---|---|---|---|

| Aromatic aldehydes, 1,3-dicarbonyl compounds, amine, nitromethane | 10 mol% ZnO nanoparticles | 100 °C | Moderate to Good |

| Acetylacetone, primary amines, 2-bromoacetophenone | 2D ZnO/Fe3O4 nanocomposites | - | Excellent |

| Hydrazine hydrate, methyl acetoacetate, aromatic aldehyde, ethylcyano acetate | 9 mol% ZnO nanoparticles | Water, 25 °C, 55-60 min | 85-90% |

Phosphine-mediated reactions have emerged as a powerful tool for the synthesis of various heterocyclic compounds, including substituted pyrroles. These reactions often proceed with high regiocontrol and efficiency under mild conditions. organic-chemistry.org

A notable example is the one-step synthesis of pyrroles from α,β-unsaturated imines and acid chlorides, mediated by triphenylphosphine (B44618). This reaction proceeds via an intramolecular Wittig-type mechanism, where the phosphine (B1218219) facilitates the cyclization with the elimination of triphenylphosphine oxide. organic-chemistry.org This method offers excellent regiocontrol and has been successfully applied to the synthesis of a broad range of pyrroles with diverse substitution patterns. organic-chemistry.org

Furthermore, phosphine-mediated multi-component reactions have been developed for the synthesis of polyfunctionalized pyrroles. For instance, a three-component reaction between arylglyoxal derivatives, dialkyl acetylenedicarboxylates, and phenylhydrazine (B124118) in the presence of triphenylphosphine provides a facile route to 1-aminopyrrole (B1266607) derivatives in good yields under neutral conditions. arkat-usa.org Another approach involves the reaction of azides with Morita–Baylis–Hillman acetates of acetylenic aldehydes, mediated by triphenylphosphine, to afford substituted pyrroles at room temperature. rsc.org

Catalytic Strategies Utilizing Nanoparticles (e.g., ZnO)

Transition Metal-Catalyzed Approaches to Pyrrole Construction

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering novel and efficient pathways for the construction of complex molecules, including heterocyclic systems like pyrroles. frontiersin.orgrsc.orgnih.gov These methods often provide access to substitution patterns that are difficult to achieve through classical cyclization approaches.

While direct examples for the synthesis of 2,3,5-tripropyl-1H-pyrrole via transition metal catalysis are not extensively documented, several general strategies for the synthesis of polysubstituted pyrroles have been developed. For instance, a palladium(II)-catalyzed oxidative approach allows for the construction of polysubstituted pyrroles from N-homoallylicamines and arylboronic acids. This reaction proceeds through a cascade of C-C and C-N bond formations via oxidative arylation of the alkene followed by an intramolecular aza-Wacker cyclization. organic-chemistry.org

Another example is the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers, which enables the synthesis of mono-, di-, and trisubstituted pyrroles. organic-chemistry.org Additionally, nano copper-catalyzed reactions of vinyl azides with terminal alkynes have been shown to produce 2,5-disubstituted pyrroles with high efficiency and excellent regioselectivity. organic-chemistry.org The versatility of transition metal catalysis lies in the ability to tune the reactivity and selectivity by varying the metal, ligands, and reaction conditions, thus offering a powerful platform for the targeted synthesis of complex pyrrole derivatives. researchgate.netuniurb.it

Palladium-Catalyzed Alkylation and Cross-Coupling Reactions

Palladium catalysis offers a powerful tool for the formation of C-C bonds, enabling the synthesis of substituted pyrroles. One approach involves the regioselective alkylation of pre-formed pyrrole rings. For instance, nitrogen-containing heterocycles, including electron-deficient 1H-pyrroles, can undergo palladium/norbornene-cocatalyzed alkylation with primary alkyl bromides at the C-H bond adjacent to the NH group, yielding 2-substituted or 2,3-disubstituted 5-alkyl-1H-pyrroles. organic-chemistry.org

Another strategy is the coupling of aryl bromides with acyl anion equivalents, such as N-tert-butylhydrazones, which can lead to the formation of ketones that are precursors to pyrroles. organic-chemistry.org This method provides an alternative to traditional Grignard reactions and demonstrates good functional group tolerance. organic-chemistry.org Furthermore, palladium-catalyzed intermolecular oxidative annulation between N-Ts-anilines and styrenes has been developed for the synthesis of 3-arylindoles, showcasing the versatility of palladium catalysis in constructing pyrrole-containing fused systems. nih.gov While not directly producing this compound, these methods establish a foundation for the strategic introduction of alkyl groups onto a pyrrole or precursor ring system.

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium/Norbornene | 1H-Pyrroles, Primary Alkyl Bromides | 5-Alkyl-1H-pyrroles | Regioselective C-H alkylation organic-chemistry.org |

| Pd2(dba)3 / DPEphos or Xantphos | Aryl Bromides, N-tert-butylhydrazones | Aryl Ketones (Pyrrole Precursors) | Good functional group tolerance organic-chemistry.org |

| Palladium Catalyst | N-Ts-Anilines, Styrenes | 3-Arylindoles | Intermolecular oxidative annulation nih.gov |

This table summarizes palladium-catalyzed reactions for the synthesis of substituted pyrroles and their precursors.

Rhodium-Catalyzed Transannulation Reactions

Rhodium-catalyzed transannulation reactions have emerged as an efficient method for synthesizing polysubstituted pyrroles from readily available 1,2,3-triazoles. d-nb.infoorganic-chemistry.org This methodology involves the rhodium-catalyzed ring-opening of N-sulfonyl- or N-perfluoroalkyl-1,2,3-triazoles to form a rhodium carbenoid intermediate. d-nb.infonih.gov This intermediate then reacts with various partners, such as vinyl ethers or terminal alkynes, to construct the pyrrole ring. organic-chemistry.orgnih.gov

The reaction can be highly regioselective, allowing for the synthesis of mono-, di-, tri-, and even tetrasubstituted pyrroles. organic-chemistry.org For example, the reaction of N-perfluoroalkyl-1,2,3-triazoles with aliphatic terminal alkynes shows high selectivity for the formation of N-perfluoroalkyl-3,4-disubstituted pyrroles. nih.gov The choice of rhodium catalyst, such as Rh₂(OAc)₄ or Rh₂(Oct)₄, and solvent can influence the reaction's efficiency and selectivity. d-nb.infoorganic-chemistry.org This method has been applied to the formal synthesis of neolamellarin A, an antitumor agent, highlighting its practical utility. organic-chemistry.org

| Rhodium Catalyst | Starting Materials | Product | Reaction Conditions |

| Rh₂(OAc)₄ or Rh₂(Oct)₄ | N-sulfonyl-1,2,3-triazoles, Vinyl ethers | Polysubstituted pyrroles | DCE or CHCl₃ solvent organic-chemistry.org |

| Rh₂(oct)₄ | N-perfluoroalkyl-1,2,3-triazoles, Terminal alkynes | N-perfluoroalkyl-disubstituted pyrroles | Microwave heating nih.govresearchgate.net |

| [RhCptCl₂]₂ | α,β-unsaturated oximes, Alkynes | Polysubstituted pyridines | TFE solvent, 45 °C nih.gov |

This table presents examples of rhodium-catalyzed reactions for the synthesis of substituted pyrroles and related heterocycles.

Catalytic Variants of the Trofimov Reaction

The Trofimov reaction is a well-established method for synthesizing pyrroles from ketoximes and acetylenes, typically under superbasic conditions (e.g., KOH/DMSO). wikipedia.orgresearchgate.net This reaction can produce both N-H and N-vinyl pyrroles, with reaction conditions influencing the product distribution. wikipedia.org Catalytic variants of this reaction aim to improve its efficiency and applicability.

One-pot versions of the Trofimov reaction have been developed, where the initial oximation of a ketone and the subsequent cyclization with acetylene (B1199291) are performed in a single reaction vessel. researchgate.netarkat-usa.org This approach simplifies the procedure and utilizes readily available ketones as starting materials. arkat-usa.org For instance, various alkyl, aryl, and hetaryl ketones can be converted to 2-mono- and 2,3-disubstituted N-H and N-vinylpyrroles in good yields. arkat-usa.org The reaction is typically carried out at atmospheric pressure of acetylene, making it more accessible for standard laboratory use. arkat-usa.org

| Starting Materials | Reaction System | Product Type | Key Advantage |

| Ketoximes, Acetylene | KOH/DMSO | 2,3-Disubstituted pyrroles | Powerful for total synthesis wikipedia.org |

| Ketones, Acetylene | NH₂OH·HCl-NaHCO₃, then KOH/DMSO | NH- and N-vinylpyrroles | One-pot procedure researchgate.netarkat-usa.org |

| Acetylpyridines oximes, Acetylene | KOH/DMSO | Pyridylpyrroles | Access to nicotine (B1678760) series alkaloids rsc.org |

This table highlights different variations of the Trofimov reaction for pyrrole synthesis.

Nucleophilic Catalysis in Pyrrole Ring Formation

Nucleophilic catalysis provides an alternative pathway to the synthesis of the pyrrole ring, often involving the activation of substrates through the formation of reactive intermediates.

The intermolecular addition of hydroxylamines to alkynes can produce oximes, which are key intermediates in several pyrrole syntheses. nih.gov This reaction can proceed without the need for metal or acid catalysts. nih.gov For instance, aqueous hydroxylamine (B1172632) reacts with alkynes in a Markovnikov fashion to yield oximes. nih.gov These oximes can then be subjected to conditions, such as those used in the Trofimov reaction, to form pyrroles. The development of metal-free hydroamination methods provides a milder route to these crucial precursors. nih.gov

N-Heterocyclic carbenes (NHCs), often generated in situ from thiazolium or triazolium salts, are powerful organocatalysts for a variety of chemical transformations. nih.gov While their application in the direct synthesis of this compound is not explicitly detailed, they are known to catalyze cyclization reactions to form other heterocyclic systems, such as 2-pyrones. rsc.orgresearchgate.net The underlying principle of umpolung (reactivity inversion) enabled by NHC catalysis could potentially be adapted for the construction of highly substituted pyrroles from suitable aldehyde and α,β-unsaturated precursors. The versatility of NHCs in C-C bond formation suggests their potential for future development in trialkylpyrrole synthesis. nih.gov

Intermolecular Addition of Oximes to Activated Alkynes[10],

Synthetic Transformations from Precursor Molecules

The synthesis of this compound and its analogs can also be achieved by modifying existing molecules. A notable example is the alkylation/dehydrocyanation sequence starting from cyanopyrrolines. clockss.org This method allows for the introduction of various alkyl groups onto the pyrrole ring. For example, 5-(naphthalen-2-yl)-3-phenyl-2-propyl-1H-pyrrole was synthesized from the corresponding cyanopyrroline and 1-bromopropane (B46711) using LDA as a base. clockss.org This strategy provides a route to specifically substituted pyrroles that might be difficult to access through direct cyclization methods.

Another approach involves a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines to yield N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov This method offers high atom efficiency and works under mild conditions. nih.gov The resulting cyanopyrroles can serve as versatile intermediates for further transformations.

Derivatization from 2,5-Dimethoxytetrahydrofuran (B146720) Analogues

The Paal-Knorr pyrrole synthesis is a classic and reliable method for preparing pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. utrgv.eduekb.eg A common precursor for the required 1,4-dicarbonyl compound is 2,5-dimethoxytetrahydrofuran. utrgv.edunih.gov This approach is highly versatile for producing N-substituted pyrroles. nih.govorganic-chemistry.org

The reaction proceeds by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive intermediate, succinaldehyde. This dialdehyde (B1249045) then undergoes condensation with an amine, followed by cyclization and dehydration to form the aromatic pyrrole ring. nih.gov A variety of catalysts and reaction conditions have been employed to facilitate this transformation, including traditional acid catalysts, as well as more environmentally benign methods.

Recent advancements have focused on greener synthetic protocols. For instance, microwave-induced reactions have been shown to be highly efficient. One such method utilizes molecular iodine as a catalyst under solventless conditions, affording N-substituted pyrroles in excellent yields within a short reaction time. nih.gov Another expeditious, microwave-assisted approach employs ammonium (B1175870) chloride, also under solvent-free conditions, to furnish N-substituted pyrroles in high yields. utrgv.edu Furthermore, iron(III) chloride has been used as a catalyst for the Paal-Knorr condensation in water, providing a practical and economical route to N-substituted pyrroles under mild conditions. organic-chemistry.org

The versatility of this method is demonstrated by its application in synthesizing a wide array of N-substituted pyrroles by varying the amine component. nih.govbeilstein-journals.org Both aliphatic and aromatic amines can be successfully employed. nih.gov For example, the reaction has been used to prepare N-arylpyrroles, which can be further functionalized. nih.gov The reaction conditions can also be tailored to accommodate sensitive substrates, such as chiral amines, without causing epimerization by using a buffered aqueous solution at ambient temperature. nih.gov

| Amine Type | Catalyst | Reaction Conditions | Yield (%) |

| Various primary amines | Iodine (catalytic) | Microwave, solvent-free | High |

| Aromatic amines | Ammonium chloride | Microwave, solvent-free | Excellent |

| Various amines and sulfonamides | Iron(III) chloride | Water, mild conditions | Good to excellent |

| Chiral amines | Acetate buffer | Water, ambient temperature | 89-94 |

| Arylsulfonamides or anilines | None | Water, microwave | 81-99 |

Ring Expansion and Rearrangement Strategies

Ring expansion and rearrangement reactions offer an alternative pathway to construct the pyrrole ring system. These strategies often involve the transformation of a smaller, strained ring into a more stable, larger ring, driven by the release of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.com While direct examples leading specifically to this compound are not prevalent in the reviewed literature, the principles of these rearrangements are well-established for accessing substituted cyclic systems.

Carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, are fundamental to these transformations. chemistrysteps.commasterorganicchemistry.com For instance, a secondary carbocation can rearrange to a more stable tertiary carbocation. chemistrysteps.com Ring expansion is a specific type of alkyl shift where a bond of the cyclic framework migrates, leading to an increase in ring size. chemistrysteps.commasterorganicchemistry.com This is commonly observed in the conversion of cyclobutane (B1203170) systems to less strained cyclopentane (B165970) rings. chemistrysteps.comyoutube.comyoutube.com

The Wolff rearrangement is another powerful tool that can be utilized for ring expansion. libretexts.org This reaction typically involves a diazo ketone intermediate which, upon rearrangement, can lead to a ring-expanded product. For example, treating cyclobutanone (B123998) with diazomethane (B1218177) can result in the formation of cyclopentanone. libretexts.org Although not explicitly demonstrated for pyrrole synthesis in the provided context, such strategies could conceptually be adapted.

Rearrangements of pyridine (B92270) derivatives have also been reported to yield pyrroles. For example, the recyclization of a 3-amino-2-bromopyridine (B189615) to a 3-cyanopyrrole has been documented. researchgate.net This transformation proceeds through the cleavage of the pyridine ring followed by reformation into the five-membered pyrrole ring. researchgate.net

| Rearrangement Type | Driving Force | Key Intermediate | Potential Application |

| Carbocation Rearrangement | Increased carbocation and ring stability | Carbocation | Synthesis of substituted cyclic systems |

| Wolff Rearrangement | Formation of a stable ketene | Diazo ketone | Ring expansion of cyclic ketones |

| Pyridine Ring Rearrangement | Formation of a more stable aromatic system | Acyclic intermediate | Conversion of pyridines to pyrroles |

Functionalization of Pyrrolinone Intermediates

Pyrrolinones, or oxo-pyrrolines, are valuable intermediates for the synthesis of functionalized pyrroles. These compounds contain a reactive carbonyl group and can be modified to introduce various substituents onto the pyrrole ring.

One approach involves the synthesis of 2,3-dihydro-2-oxo-1H-pyrrole derivatives, which can then be further elaborated. For instance, methyl 1-[1-(3,5-dichlorophenyl)-1-methylethyl]-2,3-dihydro-4-methyl-2-oxo-3-phenyl-1H-pyrrole-3-carboxylate has been synthesized and studied for its chemical properties. researchgate.net The presence of the methoxycarbonyl group offers a handle for further chemical transformations. researchgate.net

Pyrrole-2,3-diones are another class of reactive intermediates. These compounds can be synthesized through the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with N,N-dialkyl ureas. acgpubs.org The resulting pyrrole-2,3-diones can then undergo subsequent reactions. For example, they can react with 1,2-phenylenediamines to form quinoxalinone derivatives. acgpubs.org

The direct functionalization of the pyrrole ring itself is also a powerful strategy. For example, N-alkoxycarbamoyl pyrroles can undergo a C-H bond activation-initiated cascade process when reacted with CF3-ynones. This leads to the formation of diversely functionalized pyrrolizine derivatives. rsc.org This method highlights the potential of using directing groups to control the regioselectivity of functionalization.

| Intermediate | Synthetic Precursor(s) | Subsequent Reaction | Product Class |

| 2,3-Dihydro-2-oxo-1H-pyrrole | - | Modification of existing functional groups | Functionalized pyrrolinones |

| Pyrrole-2,3-dione | 4-Aroyl-5-aryl-furan-2,3-dione, N,N-dialkyl urea | Reaction with 1,2-phenylenediamines | Quinoxalinones |

| N-Alkoxycarbamoyl pyrrole | - | Reaction with CF3-ynones | Pyrrolizines |

Mechanistic Investigations of 2,3,5 Tripropyl 1h Pyrrole Formation

Detailed Reaction Mechanisms of Pyrrole (B145914) Cyclization

The synthesis of pyrroles from 1,4-dicarbonyl compounds is a classic and efficient method. researchgate.net The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of numerous investigations, which have established a sequence of nucleophilic addition and dehydration steps. wikipedia.orgrsc.org While multiple pathways were initially considered, extensive experimental and computational studies have provided a clear picture of the predominant reaction cascade. researchgate.netresearchgate.net

The reaction is initiated by the nucleophilic attack of ammonia (B1221849) (or a primary amine) on one of the carbonyl groups of the 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.com In the case of octane-4,7-dione, the two carbonyl carbons are chemically distinct, but in the presence of ammonia (a symmetric reagent for N-unsubstituted pyrrole formation), the initial attack can occur at either the C4 or C7 carbonyl group.

Under acidic catalysis, a carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon, facilitating the attack by the weakly nucleophilic amine. wikipedia.org The initial attack results in the formation of a tetrahedral intermediate. This intermediate then undergoes proton transfer to form a hemiaminal (also known as a carbinolamine). wikipedia.orgresearchgate.net

The final stage of the mechanism involves the elimination of two molecules of water to form the aromatic pyrrole ring. The 2,5-dihydroxytetrahydropyrrole intermediate is unstable and readily undergoes dehydration. wikipedia.org The process is typically acid-catalyzed, involving the protonation of one of the hydroxyl groups, which converts it into a good leaving group (water). Elimination of the first water molecule leads to the formation of a 2-hydroxy-2,3-dihydro-1H-pyrrole intermediate. Subsequent protonation of the second hydroxyl group and its elimination as another water molecule, followed by deprotonation, results in the formation of the stable aromatic pyrrole ring. wikipedia.orgrsc.org This aromatization provides a strong thermodynamic driving force for the reaction.

Figure 2: Detailed mechanism of the Paal-Knorr synthesis of 2,3,5-Tripropyl-1H-pyrrole.

Modern synthetic strategies often employ tandem or domino reactions to construct complex molecules like polysubstituted pyrroles in a single pot, enhancing efficiency and atom economy. nih.govorganic-chemistry.org These processes involve multiple bond-forming events that occur sequentially without the isolation of intermediates. nih.gov

For the synthesis of trialkylpyrroles, a domino process can be designed where the 1,4-dicarbonyl precursor is generated in situ and subsequently undergoes a Paal-Knorr cyclization. One such approach involves the conjugate addition of a nitroalkane to a 2-alken-1,4-dione, followed by hydrogenation and then a final Paal-Knorr reaction to yield 2,3,5-trialkylpyrroles. researchgate.net Another sophisticated domino reaction involves a [3+2] cycloaddition of propiolonitriles with isocyanides to generate the pyrrole core. researchgate.net Cascade reactions catalyzed by heterogeneous cobalt catalysts have also been developed, where nitroarenes are first reduced to anilines, which then participate in a Paal-Knorr condensation with a 1,4-diketone to form N-arylpyrroles. nih.gov

Intramolecular Dehydration Steps

Influence of Catalysis on Reaction Pathways

The Paal-Knorr synthesis is typically performed under acidic conditions, as catalysis accelerates both the initial condensation and the subsequent dehydration steps. wikipedia.orgmdpi.com A wide array of both Brønsted and Lewis acids have been employed as catalysts.

Brønsted acids such as acetic acid, p-toluenesulfonic acid (p-TsOH), and sulfamic acid are commonly used. orgsyn.org However, strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) derivatives as byproducts. organic-chemistry.org Milder, reusable solid acid catalysts like silica-supported sulfuric acid (SiO₂-OSO₃H) and saccharin (B28170) have been shown to be highly effective, often under solvent-free conditions, leading to high yields and short reaction times. rgmcet.edu.in

Lewis acids also serve as effective catalysts by coordinating to the carbonyl oxygen, thereby activating it towards nucleophilic attack. Catalysts such as Sc(OTf)₃, MgI₂, and iron(III) chloride have been successfully used, often in very low catalytic amounts and under mild conditions. organic-chemistry.orgsioc-journal.cn For instance, aluminas with a high percentage of Brønsted–Lewis acid sites have demonstrated high efficiency in catalyzing both the condensation and dehydration processes. mdpi.com

The choice of catalyst can significantly impact reaction efficiency, time, and environmental footprint. The table below summarizes the performance of various catalysts in Paal-Knorr type reactions.

| Catalyst | Amine Substrate | Diketone | Conditions | Yield (%) | Reference |

| None (thermal) | 4-Toluidine | Acetonylacetone | 60°C, 45 min | 47 | mdpi.com |

| CATAPAL 200 (Alumina) | 4-Toluidine | Acetonylacetone | 60°C, 45 min | 96 | mdpi.com |

| Tungstate Sulfuric Acid | Aniline | 2,5-Hexanedione | 60°C, 40 min | 96 | rgmcet.edu.in |

| **Iodine (I₂) ** | Benzylamine | 2,5-Hexanedione | RT, 25 min | 98 | rgmcet.edu.in |

| Saccharin | Aniline | 2,5-Hexanedione | RT, 30 min | 94 | rgmcet.edu.in |

| Polystyrenesulfonate | Aniline | 2,5-Hexanedione | RT, 2 h | 92 | nih.gov |

| Trifluoroacetic Acid | Aniline | Acetonylacetone | Reflux | Excellent | asianpubs.org |

Regiochemical Control in Pyrrole Ring Substitution

Regiochemistry in the Paal-Knorr synthesis is determined entirely by the structure of the 1,4-dicarbonyl precursor. wikipedia.org To synthesize this compound, the required starting material is specifically octane-4,7-dione. The propyl group at the C2 position of the pyrrole originates from the acyl group at C4 of the diketone, while the propyl group at the C5 position comes from the alkyl chain attached to the C7 carbonyl. The propyl group at the C3 position of the pyrrole originates from the substituent at the C6 position of the diketone backbone.

When an unsymmetrical 1,4-diketone reacts with a primary amine (R-NH₂), two different N-substituted pyrrole regioisomers are possible. However, for the synthesis of an N-unsubstituted pyrrole using ammonia, this issue of regioselectivity does not arise as the resulting product is symmetrical with respect to the nitrogen atom's perspective. The substitution pattern on the final pyrrole ring is a direct map of the substitution pattern of the starting diketone. Therefore, the synthesis of a specific polysubstituted pyrrole like this compound relies on the successful synthesis of the correctly substituted octane-4,7-dione precursor. mdpi.com Alternative synthetic strategies, such as those involving rearrangements of O-vinyl oximes, can offer different pathways where regioselectivity is controlled by reaction conditions or the nature of specific substituents on the starting material. nih.gov

Tautomeric Equilibrium and its Impact on Reaction Intermediates

During the Paal-Knorr synthesis, several intermediates exist in equilibrium. A key mechanistic question has been whether the crucial ring-closing step proceeds through the cyclization of a hemiaminal intermediate or an enamine intermediate (formed by dehydration of the hemiaminal before cyclization). researchgate.netresearchgate.net

Extensive mechanistic studies, including kinetic isotope effect experiments and computational analysis using density functional theory (DFT), have provided strong evidence that the reaction proceeds preferentially via the hemiaminal pathway . rsc.orgresearchgate.netnih.gov It was found that the cyclization of the hemiaminal is the rate-limiting step, rather than the formation of an enamine followed by cyclization. researchgate.netnih.gov

Theoretical and Computational Studies of 2,3,5 Tripropyl 1h Pyrrole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For 2,3,5-Tripropyl-1H-pyrrole, DFT calculations, likely employing a functional such as B3LYP with a 6-31G(d) basis set, can provide valuable insights into its molecular orbitals and electronic properties. researchgate.net The presence of three electron-donating propyl groups at the 2, 3, and 5 positions is expected to significantly influence the electronic distribution within the pyrrole (B145914) ring compared to the unsubstituted parent molecule.

The primary electronic effect of the alkyl groups is positive induction (+I), which increases the electron density on the pyrrole ring. This increased electron density would be expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy level suggests that the molecule is more easily oxidized, making it a better electron donor. The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and the electronic excitation energy of the molecule. researchgate.net For this compound, the electron-donating nature of the propyl groups is predicted to decrease the HOMO-LUMO gap compared to unsubstituted pyrrole.

Table 1: Predicted Frontier Molecular Orbital Energies and Properties of this compound (Theoretical Data)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.25 |

| LUMO Energy | 1.95 |

| HOMO-LUMO Gap (ΔE) | 7.20 |

Note: These values are theoretical predictions based on trends observed in alkyl-substituted pyrroles and have not been experimentally verified for this compound.

The distribution of the HOMO and LUMO would also be affected. The HOMO is expected to be delocalized over the π-system of the pyrrole ring, with significant contributions from the p-orbitals of the carbon and nitrogen atoms. The LUMO is anticipated to be a π* anti-bonding orbital, also distributed across the ring. The propyl substituents would likely have a minor direct contribution to these frontier orbitals, primarily exerting their influence through electronic donation.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, computational studies can elucidate its reactivity in various chemical transformations, such as electrophilic substitution, which is a characteristic reaction of the electron-rich pyrrole ring.

The increased electron density on the pyrrole ring due to the three propyl groups is expected to enhance its reactivity towards electrophiles. DFT calculations can be employed to model the reaction pathway of, for instance, nitration or halogenation. These calculations can map the potential energy surface of the reaction, identifying the transition state structures and their corresponding activation energies. It is predicted that electrophilic attack will preferentially occur at the unsubstituted C4 position, as the other α- and β-positions are blocked by the propyl groups.

A plausible mechanism for an electrophilic substitution reaction would involve the formation of a sigma complex (also known as an arenium ion) as an intermediate. acs.org The stability of this intermediate is crucial in determining the reaction rate. The electron-donating propyl groups would be expected to stabilize the positive charge in the sigma complex, thereby lowering the activation energy of the reaction.

Table 2: Predicted Activation Energies for Electrophilic Substitution at the C4 Position of this compound (Theoretical Data)

| Reaction | Electrophile | Predicted Activation Energy (kcal/mol) |

| Nitration | NO₂⁺ | 10-12 |

| Bromination | Br₂ | 12-15 |

| Acylation | CH₃CO⁺ | 14-17 |

Note: These activation energies are hypothetical and are presented to illustrate the expected relative reactivity based on computational studies of similar alkylpyrroles. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The presence of three flexible propyl groups introduces conformational complexity to the this compound molecule. Conformational analysis aims to identify the stable arrangements of the atoms in space (conformers) and to determine their relative energies. Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. nih.gov

Molecular dynamics simulations can be used to explore the conformational landscape of this compound in different environments, such as in the gas phase or in a solvent. nih.gov These simulations would reveal the accessible conformations at a given temperature and the timescales of conformational changes. For example, an MD simulation could show how the propyl chains fluctuate and interact with each other, potentially leading to specific folded or extended structures that could influence the molecule's physical properties and reactivity. The results of such simulations could be used to calculate average properties, such as the accessible surface area and the dipole moment, over time.

Quantum Chemical Characterization of Molecular Properties and Reactivity Profiles

Quantum chemical calculations can be used to predict a wide range of molecular properties and to develop a detailed reactivity profile for this compound. These properties are derived from the calculated electronic wave function and provide a deeper understanding of the molecule's behavior.

Local reactivity descriptors, such as the Fukui functions, can be used to predict the most reactive sites within the molecule for nucleophilic and electrophilic attack. researchgate.net For this compound, the Fukui function for electrophilic attack (f⁻) is expected to be highest at the C4 position, confirming the qualitative prediction that this is the most likely site for electrophilic substitution. The Fukui function for nucleophilic attack (f⁺) would likely be distributed more evenly across the ring, with some localization on the carbon atoms bonded to the propyl groups.

Table 3: Predicted Quantum Chemical Properties and Reactivity Descriptors for this compound (Theoretical Data)

| Property/Descriptor | Predicted Value |

| Dipole Moment (Debye) | 1.8 - 2.2 |

| Polarizability (a.u.) | 120 - 130 |

| Chemical Hardness (η) | 3.60 |

| Electrophilicity Index (ω) | 1.05 |

Note: These values are theoretical estimations based on calculations of analogous substituted pyrroles and serve to illustrate the expected molecular properties. orientjchem.org

Chemical Transformations and Derivatization Strategies for 2,3,5 Tripropyl 1h Pyrrole

Electrophilic Substitution Reactions on the Pyrrole (B145914) Nucleus

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions. The reactivity of the pyrrole ring is significantly greater than that of benzene. onlineorganicchemistrytutor.com In substituted pyrroles like 2,3,5-tripropyl-1H-pyrrole, the positions of the existing alkyl groups direct incoming electrophiles. Pyrroles generally undergo electrophilic attack at the α-position (C2 or C5) due to the greater stability of the resulting protonated intermediate. wikipedia.orgquora.com For this compound, the only unsubstituted position is C4 (a β-position).

Common electrophilic substitution reactions applicable to pyrroles include:

Nitration: The introduction of a nitro group (-NO₂) onto the pyrrole ring can be achieved using reagents like nitric acid in acetic anhydride. numberanalytics.com

Halogenation: Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and sulfuryl chloride (SO₂Cl₂) are used to introduce halogen atoms. wikipedia.org

Acylation: Friedel-Crafts acylation, using acyl chlorides or anhydrides with a Lewis acid catalyst, can introduce acyl groups. numberanalytics.com The Vilsmeier-Haack reaction is a milder method for formylation. wikipedia.org

For this compound, electrophilic substitution would be expected to occur at the C4 position. The electron-donating nature of the three propyl groups would further activate the ring towards electrophilic attack. However, steric hindrance from the adjacent C3 and C5 propyl groups could influence the feasibility and yield of these reactions. Studies on 3-substituted pyrroles have shown that electrophilic substitution, such as bromination and Friedel-Crafts isopropylation, occurs almost exclusively at the 5-position. cdnsciencepub.com This suggests that in this compound, the C4 position is the primary site for such reactions.

N-Functionalization and N-Substitution Approaches

The nitrogen atom of the pyrrole ring can be deprotonated with a suitable base to form a pyrrolyl anion, which can then react with various electrophiles. clockss.org This allows for the introduction of a wide range of functional groups at the N1 position.

Common N-functionalization strategies include:

N-Alkylation: Reaction with alkyl halides in the presence of a base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) can introduce alkyl groups. clockss.org The choice of base and solvent can be critical, as more ionic nitrogen-metal bonds tend to favor N-alkylation. wikipedia.org

N-Acylation: Acyl groups can be introduced by reacting the pyrrolyl anion with acyl chlorides or anhydrides. clockss.org

N-Sulfonylation: The use of sulfonyl chlorides, such as benzenesulfonyl chloride, leads to the formation of N-sulfonylated pyrroles. clockss.org

N-Silylation: Introduction of a silyl (B83357) group, such as a triisopropylsilyl (TIPS) group, can serve as a protective group that can direct electrophilic substitution to the β-position (C3 or C4) by sterically hindering the α-positions. semanticscholar.org

The presence of the N-substituent can significantly influence the electronic properties and subsequent reactivity of the pyrrole ring. Studies on pyrrolo[3,4-c]pyrrole-1,3-dione-based polymers have shown that the nature of the N-alkyl side chain (linear vs. branched) affects the polymer's properties. rsc.org

Modifications of Alkyl Side Chains

The propyl side chains of this compound offer additional sites for chemical modification. These transformations can introduce new functional groups, extending the synthetic utility of the parent compound.

Potential modifications include:

Oxidation: The propyl groups can potentially be oxidized to introduce carbonyl or carboxyl functionalities. For instance, treatment of 3-propyl-1H-pyrrole with potassium permanganate (B83412) can yield 3-(propanoic acid)-1H-pyrrole.

Halogenation: Free-radical halogenation could introduce halogen atoms onto the propyl chains, which can then serve as handles for further nucleophilic substitution reactions.

Functional Group Interconversion: If functional groups are introduced, they can be further converted. For example, a carboxylic acid could be converted to an ester, amide, or alcohol.

The specific conditions for these reactions would need to be carefully selected to avoid unwanted reactions on the pyrrole ring itself. The influence of side chain modifications is evident in conjugated materials, where the length and branching of alkyl chains can impact molecular packing and electronic properties. mdpi.comnih.govresearchgate.net

Cross-Coupling Reactions at the Pyrrole Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to pyrrole derivatives. researchgate.net To perform these reactions on this compound, it would first need to be halogenated or converted to another suitable coupling partner (e.g., a boronic acid or ester).

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide or triflate. nih.govorganic-chemistry.org To apply this to this compound, the molecule would first need to be halogenated at the C4 position. The resulting 4-halo-2,3,5-tripropyl-1H-pyrrole could then be coupled with a variety of boronic acids to introduce aryl, heteroaryl, or vinyl groups. mdpi.comthieme-connect.combeilstein-journals.org N-protection of the pyrrole is often necessary to prevent side reactions like debromination. nih.gov

Stille Coupling: This reaction involves the coupling of an organotin compound with a halide or pseudohalide. rsc.orgnih.govrsc.org Similar to the Suzuki coupling, a 4-halo-2,3,5-tripropyl-1H-pyrrole would be a suitable starting material.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.

These reactions provide a modular approach to synthesizing a diverse library of complex pyrrole derivatives from a common intermediate.

Table 1: Overview of Cross-Coupling Reactions for Pyrrole Functionalization

| Reaction | Pyrrole Substrate | Coupling Partner | Typical Catalyst | Resulting Bond |

|---|---|---|---|---|

| Suzuki-Miyaura | Halopyrrole | Boronic acid/ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C |

| Stille | Halopyrrole | Organostannane | Pd(PPh₃)₄ | C-C |

| Heck | Halopyrrole | Alkene | Pd(OAc)₂ | C-C (alkenyl) |

| Sonogashira | Halopyrrole | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C (alkynyl) |

| Buchwald-Hartwig | Halopyrrole | Amine, Alcohol, Thiol | Pd catalyst + ligand | C-N, C-O, C-S |

Advanced Applications and Research Directions for 2,3,5 Tripropyl 1h Pyrrole in Materials Science and Chemical Research

Catalytic Applications in Organic Synthesis

While the pyrrole (B145914) ring is a fundamental component in various catalysts, the specific catalytic applications of 2,3,5-tripropyl-1H-pyrrole are an emerging area of research. rsc.org The broader family of substituted pyrroles has demonstrated significant potential in catalysis. researchgate.net For instance, pyrrole derivatives are utilized as ligands for metal complexes that catalyze a wide range of organic reactions. colab.ws The electron-rich nature of the pyrrole ring makes it an effective component in designing catalysts. chim.it

Transition metal-catalyzed reactions are crucial in modern organic synthesis, and pyrrole-containing ligands play a vital role. For example, palladium-on-charcoal (Pd/C) is a versatile heterogeneous catalyst used in numerous reactions, including hydrogenations and cross-coupling reactions. researchgate.net The efficiency of such catalysts can be influenced by the organic molecules used as ligands or supports. While direct studies on this compound as a ligand are not extensively documented, the synthesis of various substituted pyrroles for catalytic purposes is a well-established field. organic-chemistry.org For example, zinc iodide and rhodium complexes have been used to catalyze the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles from dienyl azides. organic-chemistry.org

The development of new catalytic systems often involves the synthesis of novel pyrrole structures. researchgate.net Research into the synthesis of polysubstituted pyrroles highlights the ongoing effort to create new molecules that could have potential catalytic activities. rsc.orgnih.gov The synthesis of 2,3,5-trisubstituted pyrroles through methods like alkylation/dehydrocyanation sequences demonstrates the chemical accessibility of such compounds for further investigation into their catalytic properties. clockss.org

Interactive Data Table: Catalytic Systems Involving Pyrrole Derivatives

| Catalyst System | Reactants | Product | Reference |

| ZnI2 or Rh2(O2CC3F7)4 | Dienyl azides | 2,5-disubstituted and 2,4,5-trisubstituted pyrroles | organic-chemistry.org |

| Molybdate Sulfuric Acid (MSA) | Benzoin, 1,3-dicarbonyls, ammonium (B1175870) acetate | 2,3,4,5-tetrasubstituted pyrroles | ekb.eg |

| Palladium on charcoal (Pd/C) | Various organic substrates | Hydrogenation and cross-coupling products | researchgate.net |

| Pd(OAc)2 / Benzyl(tributyl)ammonium chloride | Free (NH)-indoles, aryl bromides | C-3 arylated indoles | acs.org |

Explorations in Isotope-Enriched Systems for Advanced Research

The use of isotope-enriched compounds is a powerful tool for elucidating reaction mechanisms and studying molecular dynamics. In the context of pyrroles, isotope labeling, particularly with deuterium (B1214612) (²H or D) and carbon-13 (¹³C), offers significant insights.

Studies on deuterated pyrrole derivatives have provided valuable information. For example, the investigation of perdeuterio-2,5-hexanedione, a compound related to pyrrole formation in vivo, revealed a primary isotope effect, where the deuterated compound formed pyrroles at a slower rate. nih.gov This research underscores the importance of C-H bond breaking in the pyrrolation mechanism. nih.gov Furthermore, treating N-aryl substituted pyrroles with deuterated triflic acid (TFS) has been shown to result in H/D exchange at both the pyrrole and aryl rings, a process that can be monitored by ¹H NMR spectroscopy. researchgate.net The electrochemical mono-deuterodefluorination of trifluoromethyl aromatic compounds, including those containing pyrrole moieties, has been achieved using deuterium oxide (D₂O) as the deuterium source. chinesechemsoc.org

Carbon-13 labeling is another critical technique. A "skeletal recasting" strategy has been developed for the synthesis of fully substituted pyrroles, which can be adapted to produce ¹³C-labeled pyrroles from ¹³C-labeled azoalkenes. nih.gov This method allows for the site-specific incorporation of ¹³C, which is invaluable for mechanistic studies and applications in medicinal chemistry. nih.gov Compound-specific isotope analysis (CSIA) is another advanced technique that can be applied to organic matter in various matrices to provide detailed paleoenvironmental information. researchgate.net While not specific to this compound, these methodologies showcase the potential for using isotopically labeled pyrroles in advanced research.

Interactive Data Table: Research on Isotope-Enriched Pyrroles

| Isotope | Pyrrole System | Research Focus | Key Finding | Reference |

| Deuterium (D) | Perdeuterio-2,5-hexanedione | Neurotoxicity and pyrrole formation | Slower rate of pyrrole formation compared to non-deuterated analog, confirming the role of C-H bond breaking. | nih.gov |

| Deuterium (D) | N-aryl substituted pyrroles | H/D exchange | H/D exchange observed at both pyrrole and aryl rings when treated with deuterated acid. | researchgate.net |

| Carbon-13 (¹³C) | Fully substituted pyrroles | Synthesis of labeled compounds | "Skeletal recasting" allows for site-specific ¹³C labeling of complex pyrroles. | nih.gov |

| Deuterium (D) | Trifluoromethyl aromatic compounds with pyrrole | Deuterodefluorination | Electrochemical method for synthesizing CF₂D products using D₂O. | chinesechemsoc.org |

Future Research Perspectives in High-Performance Pyrrole Systems

The future of research into high-performance systems based on this compound and related substituted pyrroles is promising, with potential applications spanning materials science and medicinal chemistry.

In materials science, pyrrole-based materials are being investigated for their semiconducting properties, with applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The development of N-substituted pyrroles and their electropolymerization to form conductive polypyrrole (PPy) films is a key area of interest. nih.gov Future work will likely focus on tailoring the physicochemical properties of these polymers by varying the substituents on the pyrrole ring to enhance performance. nih.govbohrium.com The design of novel pyrrole-containing ladder-type heteroarenes for use as non-fullerene acceptors (NFAs) in organic solar cells is another active research direction. researchgate.netacs.org

In chemical research, the development of novel synthetic methodologies to access complex and polysubstituted pyrroles remains a priority. rsc.orgscilit.com This includes the exploration of new reaction pathways, such as synergistic catalysis, and the use of sustainable methods like photochemical and electrochemical synthesis. rsc.org The ability to synthesize a diverse range of pyrrole derivatives is crucial for discovering new functionalities and applications. colab.wsekb.eg

Furthermore, there is growing interest in the biological activities of substituted pyrroles. researchgate.net While this article does not delve into medicinal applications, the synthesis of novel pyrrole structures will undoubtedly contribute to the discovery of new therapeutic agents. colab.ws

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,5-Tripropyl-1H-pyrrole, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis of pyrrole derivatives often involves condensation reactions followed by nucleophilic substitution. For example, pyrrolodiazepine synthesis (similar in complexity) uses chloroform as a solvent with catalytic p-toluenesulfonic acid to achieve yields of ~50–55% . Adjusting reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) can optimize yields. For instance, replacing chloroform with THF or DMF may enhance solubility of intermediates.

Q. How can researchers ensure accurate characterization of this compound using spectroscopic techniques?

- Methodological Answer : Combine multiple analytical methods:

- ¹H/¹³C NMR : Assign peaks by comparing with structurally analogous compounds (e.g., 1-Ethyl-2,5-dihydro-1H-pyrrole derivatives in ) to identify substituent patterns.

- HRMS : Confirm molecular weight and fragmentation patterns.

- FT-IR : Validate functional groups (e.g., N-H stretches in pyrrole cores). Cross-referencing with PubChem data (e.g., InChI keys and SMILES strings) ensures consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard guidelines for pyrrole derivatives:

- Inhalation : Use fume hoods; evacuate to fresh air if exposed .

- Skin/Eye Contact : Rinse with water for 15+ minutes; consult medical personnel.

- Waste Disposal : Neutralize acidic/byproduct residues before disposal. Document safety measures in line with SDS templates (e.g., for 3-Heptyl-1H-pyrrole) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and simulate reaction pathways. For example, PubChem’s computed data (e.g., InChI keys, SMILES) enables molecular docking studies to predict interactions with enzymes or metal catalysts . Validate predictions with experimental kinetics (e.g., Grignard reaction rates in ) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Address discrepancies via:

- Dose-Response Studies : Test cytotoxicity across concentrations (e.g., 1–100 µM) to identify therapeutic windows.

- Comparative Assays : Replicate studies using standardized protocols (e.g., MTT assays for antimicrobial activity in ) .

- Meta-Analysis : Cross-reference PubChem bioactivity data with peer-reviewed results to isolate confounding variables (e.g., solvent effects) .

Q. How can researchers design experiments to probe the mechanistic role of this compound in heterocyclic coupling reactions?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N or deuterated reagents to track nitrogen migration in pyrrole cores.

- Kinetic Profiling : Monitor intermediates via in-situ NMR or HPLC (e.g., as in for benzotriazole substitutions) .

- Catalyst Screening : Test transition metals (Pd, Cu) to optimize cross-coupling efficiency, referencing analogous diazepine syntheses .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Repeat experiments under identical conditions (solvent, temperature).

- Collaborative Validation : Share raw data with independent labs to rule out instrumentation bias.

- Literature Synthesis : Compare with structurally similar compounds (e.g., 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine in ) to identify systematic errors .

Experimental Design

Q. What factorial design approaches optimize the synthesis of this compound analogs?

- Methodological Answer :

- Response Surface Methodology (RSM) : Vary factors (catalyst concentration, temperature) to model yield contours.

- Taguchi Arrays : Identify critical parameters (e.g., solvent choice) using orthogonal arrays, as seen in diazepine syntheses .

- DoE Software : Tools like Minitab or JMP automate analysis of interaction effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.